N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-phenylacetamide
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Overview
Description
N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-phenylacetamide is a fluorinated organic compound characterized by the presence of a heptafluorobutyl group attached to a phenylacetamide moiety. This compound is of interest due to its unique chemical properties, which are influenced by the highly electronegative fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2,2,3,3,4,4,4-heptafluorobutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and are conducted at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the heptafluorobutyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials, particularly in the field of fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the heptafluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: A precursor in the synthesis of N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-phenylacetamide.
2,2,2-Trifluoroethylamine: Another fluorinated amine with similar reactivity but different fluorine content.
1H,1H-Perfluorooctylamine: A longer-chain fluorinated amine with distinct properties.
Uniqueness
This compound is unique due to the specific arrangement of its fluorinated and phenylacetamide groups. This structure imparts distinct chemical and physical properties, such as high thermal stability, resistance to chemical degradation, and enhanced biological activity, making it valuable for specialized applications.
Properties
IUPAC Name |
N-(2,2,3,3,4,4,4-heptafluorobutyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F7NO/c13-10(14,11(15,16)12(17,18)19)7-20-9(21)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUWQELDXRUXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(C(C(F)(F)F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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